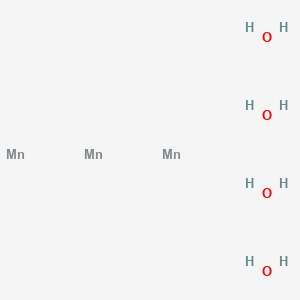

Manganese;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

manganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4H2O/h;;;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPHKKUBBJFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Mn].[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mn3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648477 | |

| Record name | Manganese--water (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-55-3 | |

| Record name | Manganese--water (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Manganese(II) Chloride Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O). It is intended to be a resource for researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of key processes and workflows.

Physical and Chemical Properties

Manganese(II) chloride tetrahydrate is the most common hydrated form of manganese dichloride.[1] It presents as a pink or rose-colored monoclinic crystalline solid.[2][3][4][5] Like many Mn(II) complexes, its pale pink color is characteristic of high-spin d⁵ transition metal compounds.[1] The compound is hygroscopic and deliquescent.[5][6] It is a weak Lewis acid, and its aqueous solutions are mildly acidic, with a pH of approximately 4 to 6.[1][6][7][8]

Quantitative Data Summary

The key physical properties of manganese(II) chloride tetrahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

|---|---|---|

| Chemical Formula | MnCl₂·4H₂O | [2][9] |

| Molar Mass | 197.91 g/mol | [1][2] |

| Appearance | Pink to red crystalline solid | [1][2][9][10] |

| Density | 2.01 g/cm³ | [1][2][3][4][6][7][9][11][12] |

| Melting Point | 58 °C (decomposes) | [1][2][3][4][6][9][10][11] |

| Boiling Point | Decomposes before boiling; anhydrous form boils at 1225 °C | [1][2][4] |

| Bulk Density | ~800 - 1150 kg/m ³ |[6][7][8] |

Table 2: Solubility and Solution Properties

| Property | Value | References |

|---|---|---|

| Solubility in Water | 1980 g/L at 20 °C | [6][7][13] |

| 63.4 g/100 mL at 0 °C | [1][4] | |

| 73.9 g/100 mL at 20 °C | [1][4] | |

| 123.8 g/100 mL at 100 °C | [4] | |

| Solubility in other solvents | Soluble in ethanol; insoluble in ether | [4][5][6] |

| pH of Aqueous Solution | 3.5 - 6.0 (50 g/L at 25 °C) |[6][7][8] |

Crystal Structure

Manganese(II) chloride tetrahydrate exists in two polymorphic forms, α-MnCl₂·4H₂O and β-MnCl₂·4H₂O.[3][14]

-

α-MnCl₂·4H₂O : This is the common, stable form. It crystallizes in the monoclinic space group P2₁/n.[14] The structure consists of discrete, octahedral cis-[Mn(H₂O)₄Cl₂] molecules linked by hydrogen bonds.[1][14]

-

β-MnCl₂·4H₂O : This is a metastable polymorph.[1] Its structure consists of octahedral trans-[Mn(H₂O)₄Cl₂] complexes, also linked by O-H···Cl⁻ hydrogen bonds.[14]

Table 3: Crystallographic Data for α-MnCl₂·4H₂O

| Parameter | Value | References |

|---|---|---|

| Crystal System | Monoclinic | [3][14] |

| Space Group | P2₁/n | [14] |

| Lattice Constants | a = 6.1918(4) Å | [14] |

| b = 9.5230(6) Å | [14] | |

| c = 11.1918(6) Å | [14] | |

| β = 99.757(3)° | [14] |

| Unit Cell Volume | V = 650.37(7) ų |[14] |

Thermal Properties and Decomposition

Manganese(II) chloride tetrahydrate is not thermally stable and undergoes dehydration upon heating. The melting point of 58 °C is more accurately described as an incongruent melting, where the salt decomposes.[1][4][6][15] The tetrahydrate dehydrates to the dihydrate form, which in turn loses water at higher temperatures to form the monohydrate and finally the anhydrous salt.[1][15] The decomposition of the tetrahydrate begins at temperatures above 58 °C, with significant decomposition occurring above 106 °C.[7]

The thermal decomposition process can be summarized as follows: MnCl₂·4H₂O(s) → MnCl₂·2H₂O(s) + 2H₂O(g) (around 58 °C)[1] MnCl₂·2H₂O(s) → MnCl₂·H₂O(s) + H₂O(g) (around 135 °C)[1][15] MnCl₂·H₂O(s) → MnCl₂(s) + H₂O(g) (around 198 °C)[6][15]

This dehydration sequence is a key consideration in the handling and storage of the compound.

Caption: Thermal dehydration pathway of Manganese(II) Chloride Tetrahydrate.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of manganese(II) chloride tetrahydrate.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the decomposition (melting) point using a standard melting point apparatus.[16][17][18]

Objective: To determine the temperature range over which the solid sample transitions to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the manganese(II) chloride tetrahydrate sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[18][19]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube, closed end down, through a long glass tube to tightly pack the sample.[18] The final packed sample height should be 2-3 mm.[18]

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[18]

-

For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.[19]

-

For an accurate measurement, allow the apparatus to cool. With a fresh sample, heat at a medium rate to about 15-20 °C below the approximate melting point.[18]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. For this hydrated salt, decomposition and release of water will be observed.

-

Solubility Determination (Isothermal Method)

This protocol outlines a method to determine the solubility of manganese(II) chloride tetrahydrate in water at various temperatures.[20][21][22]

Objective: To quantify the mass of solute that dissolves in a given mass of solvent at a specific temperature.

Apparatus:

-

Constant temperature water bath

-

Beakers and Erlenmeyer flasks with stoppers

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Thermometer

-

Pipettes

-

Pre-weighed evaporating dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Set the water bath to the desired temperature (e.g., 20 °C).

-

Place a known volume of deionized water (e.g., 50 mL) into a flask.

-

Add an excess amount of manganese(II) chloride tetrahydrate to the water, ensuring a solid phase remains.

-

Stopper the flask, place it in the water bath, and stir vigorously for several hours to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 10 mL) using a pipette. Ensure the pipette tip is fitted with a small piece of filter paper to avoid drawing up solid particles.[20]

-

-

Mass Determination:

-

Transfer the collected solution into a pre-weighed evaporating dish.

-

Weigh the dish containing the solution to determine the mass of the saturated solution.

-

Place the dish in a drying oven set to a temperature sufficient to evaporate the water without decomposing the anhydrous salt (e.g., 110-120 °C).

-

Dry the sample to a constant weight.[20]

-

-

Calculation:

-

Mass of water = (Mass of solution + dish) - (Mass of dry salt + dish).

-

Mass of dissolved salt = (Mass of dry salt + dish) - (Mass of empty dish).

-

Calculate the solubility in grams of salt per 100 g of water.

-

-

Solubility Curve: Repeat the procedure at various temperatures (e.g., 0 °C, 40 °C, 60 °C) to generate a solubility-temperature curve.[21]

Caption: Experimental workflow for determining the solubility of a salt.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This protocol provides a general overview of the steps involved in determining the crystal structure of a hydrated salt like manganese(II) chloride tetrahydrate.[23]

Objective: To determine the three-dimensional arrangement of atoms within the crystal lattice.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryo-cooling system (e.g., liquid nitrogen stream)

-

Microscope with polarizing filters

-

Crystallization plates/vials

Procedure:

-

Crystal Growth:

-

Grow single crystals of suitable size and quality (typically 0.1-0.5 mm). This is often the most challenging step.[23]

-

Methods include slow evaporation of a saturated solution, or slow cooling of a supersaturated solution. The specific conditions (solvent, temperature, precipitating agents) must be optimized.[23]

-

-

Crystal Mounting:

-

Select a high-quality single crystal under a microscope. A good crystal should be clear with well-defined faces and should extinguish light evenly under cross-polarized light.

-

Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize radiation damage and thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.[23]

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[23]

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The diffraction data are used to calculate an electron density map of the crystal.

-

An initial atomic model is built into the electron density map.

-

The model is refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and angles.

-

Caption: General workflow for crystal structure determination.

References

- 1. Manganese(II) chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Manganese(II) chloride, tetrahydrate - Manganese salts - PRODUCTS - Shanghai Liangren Chemical Co.,LTD. [liangrenchemical.com]

- 4. Manganese(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. Manganese chloride tetrahydrate | 13446-34-9 [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Manganese (II) Chloride Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 10. Manganese (II) Chloride | Manganese dichloride tetrahydrate | MnCl2 · 4H2O - Ereztech [ereztech.com]

- 11. 13446-34-9 CAS | MANGANESE (II) CHLORIDE TETRAHYDRATE | Inorganic Salts | Article No. 04503 [lobachemie.com]

- 12. Manganese Chloride Tetrahydrate (Crystalline/Certified ACS), Fisher Chemical™ | Fisher Scientific [fishersci.ca]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. scribd.com [scribd.com]

- 21. fountainheadpress.com [fountainheadpress.com]

- 22. Untitled [faculty.uml.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Crystal Structure Analysis of Manganese(II) Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese(II) sulfate (B86663) tetrahydrate (MnSO₄·4H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow and structural relationships.

Introduction

Manganese(II) sulfate tetrahydrate, known mineralogically as ilesite, is a hydrated inorganic salt. Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, stability, and potential interactions in various systems. This guide is based on the single-crystal X-ray diffraction study conducted by Held and Bohatý in 2002, which provided a definitive determination of its crystal structure.

Experimental Protocols

Crystal Synthesis

Single crystals of manganese(II) sulfate tetrahydrate were synthesized via a controlled neutralization reaction followed by heating.

Methodology:

-

An aqueous solution is prepared containing sulfuric acid, manganese(II) sulfate monohydrate, and ethylenediamine (B42938) in a 1:1:1 molar ratio.

-

The solution is heated to 340 K (67 °C).

-

Upon cooling, single crystals of MnSO₄·4H₂O precipitate from the solution.

-

Due to the instability of the tetrahydrate form in air, the obtained crystals should be stored in an inert liquid, such as paraffin (B1166041) oil, to prevent dehydration.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of MnSO₄·4H₂O was selected and mounted on a goniometer head.

-

Data Collection:

-

Diffractometer: Nonius KappaCCD diffractometer

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: Data was collected at a constant temperature of 293 K.

-

-

Data Processing: The collected diffraction data was processed to yield a set of unique reflections.

-

Structure Solution and Refinement:

-

The crystal structure was solved using direct methods with the SHELXS97 software.

-

The structural model was then refined using the SHELXL97 software.

-

Molecular graphics were generated using ORTEPIII.

-

Data Presentation

The crystallographic data for manganese(II) sulfate tetrahydrate is summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | MnSO₄·4H₂O |

| Formula Weight | 223.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 5.9783(1) Å |

| b | 13.8090(2) Å |

| c | 8.0481(1) Å |

| α | 90° |

| β | 90.800(1)° |

| γ | 90° |

| Volume | 664.13(2) ų |

| Z (Formula units/cell) | 4 |

| Calculated Density | 2.229 g/cm³ |

| Absorption Coefficient (μ) | 2.659 mm⁻¹ |

| F(000) | 452 |

| Data Collection | |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement | |

| R-factor | 0.027 |

| wR-factor | 0.073 |

Selected Bond Lengths and Angles

The coordination environment of the manganese(II) ion and the geometry of the sulfate anion are presented below.

| Bond | Length (Å) | Angle | Angle (°) |

| Manganese Coordination | |||

| Mn—O1 | 2.172(2) | O1—Mn—O2 | 91.59(7) |

| Mn—O2 | 2.171(2) | O1—Mn—O5 | 89.10(7) |

| Mn—O5 | 2.158(2) | O1—Mn—O6 | 177.30(8) |

| Mn—O6 | 2.195(2) | O1—Mn—O7 | 88.34(8) |

| Mn—O7 | 2.180(2) | O1—Mn—O8 | 90.13(7) |

| Mn—O8 | 2.172(2) | O2—Mn—O5 | 178.50(8) |

| Sulfate Geometry | |||

| S—O1 | 1.485(2) | O1—S—O2 | 109.47(9) |

| S—O2 | 1.480(2) | O1—S—O3 | 109.52(10) |

| S—O3 | 1.481(2) | O1—S—O4 | 109.43(10) |

| S—O4 | 1.465(2) | O2—S—O3 | 109.49(10) |

| O2—S—O4 | 109.51(9) | ||

| O3—S—O4 | 109.27(10) |

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of manganese(II) sulfate tetrahydrate.

Structural Relationship Diagram

This diagram shows the logical relationship between the chemical formula, crystal system, and space group of manganese(II) sulfate tetrahydrate.

synthesis and characterization of manganese acetate tetrahydrate

An In-depth Technical Guide to the Synthesis and Characterization of Manganese(II) Acetate (B1210297) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. It serves as a crucial precursor for high-purity manganese compounds, a catalyst in organic synthesis, and a micronutrient supplement.[1][2][3] This document details established synthesis protocols, purification methods, and a full suite of characterization techniques essential for verifying the identity, purity, and structural integrity of the final product. Quantitative data is systematically presented in tabular format, and key experimental workflows are visualized to ensure clarity and reproducibility.

Physical and Chemical Properties

Manganese(II) acetate tetrahydrate is a pale pink, crystalline solid that is moderately soluble in water.[4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₄MnO₈ | [6] |

| Molecular Weight | 245.09 g/mol | [2][6] |

| Appearance | Light pink monoclinic crystals | [5][6] |

| Density | 1.589 g/cm³ at 25 °C | [2][7] |

| Melting Point | 80 °C | [5][7] |

| Decomposition Temp. | >300 °C (for anhydrous form) | [2][8] |

| Solubility | Soluble in water (approx. 700 g/L at 20°C), ethanol, and acetic acid. | [5][8] |

| Crystal System | Monoclinic | [7][8] |

| Space Group | P2₁/c | [8][9] |

| pH | 6.0 - 7.0 (5% aqueous solution) | [10] |

Synthesis Methodologies

Several reliable methods exist for the laboratory-scale synthesis of manganese(II) acetate tetrahydrate. The choice of method often depends on the availability of starting materials and desired purity.

Method 1: From Manganese Carbonate and Acetic Acid

This is one of the most common and straightforward methods, involving the neutralization of an acid with a carbonate salt.[5][11]

Reaction: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂

Experimental Protocol:

-

To a reaction flask, add a calculated amount of manganese(II) carbonate (MnCO₃).

-

Slowly add a slight excess of acetic acid (e.g., 70% aqueous solution) to the flask with continuous stirring.[7] The addition should be controlled to manage the effervescence from CO₂ evolution.

-

Continue stirring until the manganese carbonate has completely dissolved and the release of carbon dioxide has ceased.

-

Gently heat the resulting solution to ensure the reaction goes to completion and to concentrate the solution.

-

Filter the hot solution to remove any unreacted starting material or insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of manganese(II) acetate tetrahydrate.

-

Collect the pink crystals by vacuum filtration and wash them with a small amount of cold water or glacial acetic acid.[7]

-

Dry the crystals in a desiccator or at a low temperature to avoid dehydration.

Method 2: From Electrolytic Manganese and Acetic Acid

This method is suitable for producing a high-purity product.[12]

Reaction: Mn + 2CH₃COOH → Mn(CH₃COO)₂ + H₂

Experimental Protocol:

-

Add glacial acetic acid to a reaction vessel. The acid can be diluted with deionized water.[12]

-

Add electrolytic manganese metal in small portions to the acetic acid solution under constant stirring.

-

Control the reaction until the pH of the solution reaches 6.5-7.0.[12]

-

Filter the solution to remove any unreacted manganese.

-

Adjust the pH of the filtrate to 4.0-4.6 with glacial acetic acid.[12]

-

Concentrate the solution under reduced pressure until it reaches a specific density (e.g., 31-36° Bé).[12]

-

Cool the concentrated solution to initiate crystallization.

-

Separate the resulting crystals via centrifugal dewatering or vacuum filtration.[12]

Synthesis and Purification Workflow

The general workflow for synthesizing and purifying manganese(II) acetate tetrahydrate is illustrated below.

Caption: General workflow for the synthesis and purification of Mn(CH₃COO)₂·4H₂O.

Characterization Techniques

Thorough characterization is essential to confirm the synthesis of the desired compound and to assess its purity.

Purity and Compositional Analysis

High-purity manganese(II) acetate tetrahydrate is critical for many applications. A typical analysis of a high-purity product is shown below.

| Impurity | Typical Content (%) | Reference |

| Total Iron (Fe) | <0.0005 | [11] |

| Copper (Cu) | <0.0005 | [10][11] |

| Chloride (Cl) | <0.002 | [10] |

| Insoluble Matter | <0.01 | [10] |

Experimental Protocol: Potentiometric Titration Purity can be quantitatively determined via potentiometric titration. For instance, a known mass of the synthesized compound can be dissolved in acetic acid and titrated against a standardized solution of a reducing agent like hydroquinone (B1673460) to determine the manganese content.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the acetate and water ligands.

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried crystals with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The FTIR spectrum of manganese(II) acetate tetrahydrate exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water molecules |

| ~1560 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1415 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~665 | O-C-O bending mode |

| ~615 | C-C-O bending mode |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition pathway of the compound. The dehydration process typically occurs in distinct steps.[8][14]

Experimental Protocol:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., air or nitrogen flow) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Data Interpretation: The thermal decomposition of Mn(CH₃COO)₂·4H₂O proceeds in stages. An exothermic peak around 300 °C corresponds to the decomposition of the anhydrous manganese acetate into manganese oxides.[14][15] The initial mass losses below this temperature are due to the sequential loss of water molecules.

| Temperature Range (°C) | Mass Loss (%) | Process |

| 50 - 160 | ~29.4% | Loss of 4 water molecules (dehydration) |

| > 300 | Varies | Decomposition of anhydrous acetate to manganese oxides |

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phase and determining the crystal structure of the synthesized material.

Experimental Protocol:

-

Grind the crystalline sample into a fine, homogeneous powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with a specific X-ray source (e.g., Cu Kα).

Data Interpretation: The resulting diffraction pattern is a unique fingerprint of the crystalline structure. The peak positions and intensities can be compared to standard diffraction data (e.g., JCPDS cards 01-0079, 14-0724) to confirm the formation of manganese(II) acetate tetrahydrate.[16] The crystal structure has been identified as monoclinic with the space group P2₁/c.[8][9]

Characterization Workflow

The logical flow for the comprehensive characterization of the synthesized product is outlined below.

References

- 1. americanelements.com [americanelements.com]

- 2. 醋酸锰 四水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 5. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 6. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 8. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]

- 9. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]

- 10. Manganese(II) acetate tetrahydrate, 99+%, for analysis 500 g | Request for Quote [thermofisher.com]

- 11. sibran.ru [sibran.ru]

- 12. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Manganese Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O). The information presented herein is curated from scientific literature and is intended to support research and development activities where manganese oxides are synthesized from nitrate precursors. This document details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols for characterization, and provides visual representations of the key processes.

Introduction

Manganese nitrate tetrahydrate is a common precursor for the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and as contrasting agents in biomedical imaging. The thermal decomposition of this hydrated salt is a multi-step process involving dehydration and the subsequent breakdown of the nitrate group to form a series of manganese oxides with different oxidation states. A thorough understanding of this decomposition pathway is critical for controlling the stoichiometry, crystal phase, and morphology of the final manganese oxide product.

Thermal Decomposition Pathway

The thermal decomposition of manganese nitrate tetrahydrate in an air atmosphere proceeds through a series of distinct stages, which can be summarized as follows:

-

Melting and Dehydration: The process begins with the melting of the hydrate, followed by the loss of its four water molecules. This dehydration occurs in one or more steps, resulting in the formation of anhydrous manganese nitrate.

-

Decomposition to Manganese Dioxide: The anhydrous manganese nitrate then decomposes to form manganese dioxide (MnO₂), with the evolution of nitrogen dioxide (NO₂) gas. An unstable intermediate, manganese(III) oxynitrate (MnONO₃), is believed to form during this stage but is not isolable.[1]

-

Reduction to Manganese(III) Oxide: Upon further heating, manganese dioxide loses oxygen to form manganese(III) oxide (Mn₂O₃).

-

Final Reduction to Manganese(II,III) Oxide: At higher temperatures, a final reduction occurs, yielding manganese(II,III) oxide (Mn₃O₄), also known as hausmannite.

This multi-step decomposition is endothermic and is accompanied by significant mass loss at each stage. The precise temperatures at which these transformations occur can be influenced by experimental conditions such as heating rate and atmospheric composition.

References

Solubility Profile of Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O) in Polar vs. Nonpolar Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) in a range of polar and nonpolar solvents. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where the dissolution of inorganic salts is a critical parameter.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Manganese(II) chloride tetrahydrate is an ionic compound that exists as Mn²⁺ and Cl⁻ ions in its crystal lattice, along with four molecules of water of hydration. This inherent polarity dictates its solubility behavior.

In polar solvents, such as water and alcohols, the solvent molecules possess significant dipole moments. These dipoles can interact with the charged ions of MnCl₂, leading to the formation of solvation shells around the Mn²⁺ and Cl⁻ ions. This process, known as solvation (or hydration in the case of water), releases energy that can overcome the lattice energy of the ionic solid, resulting in dissolution.

Conversely, nonpolar solvents, like hydrocarbons and ethers, lack significant dipole moments.[1] Consequently, they cannot effectively solvate the Mn²⁺ and Cl⁻ ions to overcome the strong electrostatic forces holding the crystal lattice together. This results in very low solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for manganese(II) chloride in various solvents. The data is primarily for the anhydrous or unspecified hydrate (B1144303) form, but provides a strong indication of the solubility of the tetrahydrate, particularly in protic polar solvents.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Polar Protic | Water | 0 | 63.4[2] |

| 10 | 68.1[1] | ||

| 20 | 73.9[2] | ||

| 25 | 77.2[1] | ||

| 40 | 88.5[2] | ||

| 60 | 108.6[1] | ||

| 80 | 112.7[1] | ||

| 100 | 123.8[2] | ||

| Ethanol (absolute) | 11.25 | 49.9[1] | |

| 37.5 | 49.9[1] | ||

| 76.25 | 56.7[1] | ||

| Ethanol (75%) | 10 | 30[1] | |

| 25 | 56.5[1] | ||

| 43.75 | 60[1] | ||

| 87.5 | 47.5[1] | ||

| Polar Aprotic | Pyridine | 0 | 1.28[1] |

| 25 | 1.06[1] | ||

| Propylene Carbonate | 25 | 0.03[1] | |

| Benzonitrile | - | Sparingly soluble[1] | |

| Nonpolar | Diethyl Ether | - | Insoluble[3] |

| Ethyl Acetate | - | Insoluble[1] | |

| Oil of Turpentine | - | Insoluble[1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following outlines a generalized protocol for the analytical (shake-flask) method, which is a common and reliable technique for determining the solubility of a solid in a liquid.

Materials

-

Manganese(II) chloride tetrahydrate (solute)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification of the solute (e.g., UV-Vis spectrophotometer, atomic absorption spectrometer, or inductively coupled plasma mass spectrometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of MnCl₂·4H₂O to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary from a few hours to several days and should be determined empirically.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any suspended solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of manganese(II) chloride.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in grams of solute per 100 g of solvent, mol/L, or other appropriate units.

Visualizations

Logical Relationship of Solubility

Caption: Logical flow of solubility for MnCl₂·4H₂O.

Experimental Workflow for Solubility Determination

Caption: Generalized workflow for experimental solubility determination.

References

Determining the Molar Mass and Density of Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the determination of the molar mass and density of Manganese(II) Sulfate (B86663) Tetrahydrate (MnSO₄·4H₂O). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed methodologies and data presentation to support laboratory and research activities.

Quantitative Data Summary

The following table summarizes the key quantitative data for Manganese(II) Sulfate Tetrahydrate and its constituent elements.

| Parameter | Value | Reference/Method |

| Molar Mass of MnSO₄·4H₂O | 223.06 g/mol | Calculated |

| Density of MnSO₄·4H₂O | 2.107 g/cm³ | [1][2] |

| Standard Atomic Weight of Manganese (Mn) | 54.938 u | IUPAC |

| Standard Atomic Weight of Sulfur (S) | 32.06 u | IUPAC |

| Standard Atomic Weight of Oxygen (O) | 15.999 u | IUPAC |

| Standard Atomic Weight of Hydrogen (H) | 1.008 u | IUPAC |

Molar Mass Calculation

The molar mass of MnSO₄·4H₂O is calculated by summing the atomic weights of each atom in the chemical formula.

-

Manganese (Mn): 1 x 54.938 u = 54.938 u

-

Sulfur (S): 1 x 32.06 u = 32.06 u

-

Oxygen (O): 8 x 15.999 u = 127.992 u (4 in SO₄ and 4 in 4H₂O)

-

Hydrogen (H): 8 x 1.008 u = 8.064 u (in 4H₂O)

Total Molar Mass = 54.938 + 32.06 + 127.992 + 8.064 = 223.054 g/mol

This calculated value is consistent with the reported molar mass of 223.06 g/mol .[3]

Experimental Protocol: Determination of Density

The density of a solid, non-soluble compound such as Manganese(II) Sulfate Tetrahydrate can be determined using the liquid displacement method.

Objective: To accurately measure the density of a solid sample of MnSO₄·4H₂O.

Materials:

-

Analytical balance (readability to 0.0001 g)

-

Graduated cylinder (appropriate volume, e.g., 25 mL or 50 mL)

-

A liquid in which MnSO₄·4H₂O is insoluble (e.g., a saturated solution of MnSO₄, or a non-polar solvent like toluene)

-

Spatula

-

Wash bottle with the displacement liquid

-

Thermometer

-

Manganese(II) Sulfate Tetrahydrate crystals

Procedure:

-

Mass Measurement:

-

Accurately weigh a clean, dry graduated cylinder on the analytical balance and record the mass (m₁).

-

-

Sample Mass:

-

Carefully add a known mass of MnSO₄·4H₂O crystals to the graduated cylinder. .

-

Reweigh the graduated cylinder with the sample and record the new mass (m₂).

-

The mass of the sample is m_sample = m₂ - m₁.

-

-

Initial Volume:

-

Add the displacement liquid to the graduated cylinder containing the sample until the solid is fully submerged and the liquid level is on a calibrated portion of the cylinder.

-

Record the initial volume (V₁).

-

-

Final Volume:

-

Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

-

Record the final volume of the liquid and submerged solid (V₂).

-

The volume of the solid sample is V_sample = V₂ - V₁.

-

-

Density Calculation:

-

Calculate the density (ρ) of the MnSO₄·4H₂O sample using the formula: ρ = m_sample / V_sample

-

-

Temperature Control:

-

Measure and record the temperature of the displacement liquid, as density can be temperature-dependent.

-

-

Repeatability:

-

Repeat the procedure at least three times to ensure the precision and accuracy of the results. Calculate the average density and standard deviation.

-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for determining the molar mass and density of a chemical compound.

Caption: Logical workflow for determining the molar mass and density.

References

A Technical Guide to the Magnetic Susceptibility of High-Purity Manganese(II) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of high-purity manganese(II) chloride tetrahydrate (MnCl₂·4H₂O). This compound serves as a significant model system for studying low-dimensional magnetism and antiferromagnetic ordering. This document details its magnetic susceptibility across various temperatures, outlines the experimental protocols for its measurement, and presents key theoretical concepts through visualizations.

Core Magnetic Properties

Manganese(II) chloride tetrahydrate is a paramagnetic material at room temperature. The magnetic moment arises from the five unpaired d-electrons of the Mn²⁺ ion. As the temperature is lowered, the magnetic interactions between adjacent manganese ions become significant. At a critical temperature, known as the Néel temperature (Tɴ), the material undergoes a phase transition to an antiferromagnetic state. In this state, the magnetic moments of neighboring Mn²⁺ ions align in an antiparallel fashion, resulting in a near-zero net magnetic moment in the absence of an external magnetic field.

Quantitative Magnetic Data

The magnetic behavior of high-purity MnCl₂·4H₂O is characterized by its molar magnetic susceptibility (χₘ) and its response to temperature changes. Below is a summary of key quantitative data gathered from experimental studies.

| Parameter | Value | Reference(s) |

| Molar Mass | 197.91 g/mol | [1] |

| Crystal Structure | Monoclinic | [2] |

| Néel Temperature (Tɴ) | 1.611 ± 0.002 K | [1][3] |

| Molar Magnetic Susceptibility (χₘ) at 293 K | +14,350 x 10⁻⁶ cm³/mol | |

| Magnetic Moment (µeff) at Room Temperature | 5.82 BM | [4] |

Note: The molar magnetic susceptibility value at 293 K is a commonly cited value for paramagnetic manganese(II) compounds and is consistent with theoretical expectations.

Temperature Dependence of Magnetic Susceptibility

The magnetic susceptibility of MnCl₂·4H₂O exhibits a distinct temperature dependence that reflects its transition from a paramagnetic to an antiferromagnetic state.

-

Paramagnetic Region (T > Tɴ): Above the Néel temperature, MnCl₂·4H₂O behaves as a typical paramagnetic substance. Its magnetic susceptibility follows the Curie-Weiss law:

χₘ = C / (T - θ)

Where:

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant (or Weiss temperature), which provides an indication of the strength and nature of the magnetic interactions. A negative Weiss temperature is indicative of antiferromagnetic interactions.

-

-

Antiferromagnetic Region (T < Tɴ): Below the Néel temperature, the magnetic susceptibility becomes anisotropic, depending on the orientation of the crystal with respect to the applied magnetic field. The susceptibility decreases as the temperature approaches absolute zero. A characteristic feature of antiferromagnets is a cusp or a peak in the magnetic susceptibility at the Néel temperature.

The following diagram illustrates the theoretical temperature dependence of the magnetic susceptibility for a paramagnetic and an antiferromagnetic material.

Experimental Protocols

The determination of the magnetic susceptibility of solid, high-purity MnCl₂·4H₂O requires sensitive magnetometry techniques, particularly at low temperatures to observe the antiferromagnetic transition. The most common and precise methods are Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM).

SQUID Magnetometry

SQUID magnetometers are capable of detecting extremely small magnetic moments, making them ideal for studying weakly magnetic materials like antiferromagnets.

Experimental Workflow for SQUID Magnetometry:

Key Considerations for SQUID Measurements:

-

High-Purity Sample: It is crucial to use a high-purity, single-crystal sample to obtain accurate and reproducible results, as impurities can significantly affect the magnetic properties.

-

Sample Mounting: The sample must be securely mounted in a sample holder with a known, low magnetic background signal. The holder's contribution to the magnetic moment must be measured separately and subtracted from the total measured moment.

-

Temperature Control: Precise and stable temperature control is essential, especially around the Néel temperature, to accurately determine the transition point.

-

Magnetic Field: A small DC magnetic field is typically used for susceptibility measurements to avoid saturating the sample's magnetic response.

Vibrating Sample Magnetometry (VSM)

VSM is another sensitive technique for measuring magnetic properties. It involves vibrating the sample in a uniform magnetic field and detecting the induced voltage in a set of pick-up coils.

General VSM Protocol:

-

Calibration: The VSM is calibrated using a standard material with a known magnetic moment (e.g., a pure nickel sphere).

-

Sample Preparation: A known mass of the high-purity MnCl₂·4H₂O powder or a single crystal is placed in a suitable sample holder.

-

Measurement: The sample is placed in the VSM, and the magnetic moment is measured as a function of temperature under a constant applied magnetic field.

-

Data Analysis: The raw data is converted to molar magnetic susceptibility and corrected for any background signals from the sample holder.

Logical Relationships in Magnetic Behavior

The magnetic properties of MnCl₂·4H₂O are governed by the interplay of several factors, as illustrated in the diagram below.

This diagram shows that the intrinsic magnetic moment of the Mn²⁺ ion, arising from its unpaired electrons, is fundamental. At high temperatures, thermal energy overcomes the weak magnetic interactions, leading to a random orientation of magnetic moments (paramagnetism). As the temperature decreases, the magnetic exchange interactions become dominant, causing the antiparallel alignment of magnetic moments and the transition to the antiferromagnetic state at the Néel temperature.

Conclusion

High-purity manganese(II) chloride tetrahydrate is a well-characterized antiferromagnetic material. Its magnetic susceptibility exhibits a clear transition from paramagnetic to antiferromagnetic behavior at approximately 1.62 K. The study of its magnetic properties provides valuable insights into the nature of magnetic ordering and phase transitions. Accurate characterization of these properties relies on sensitive experimental techniques such as SQUID magnetometry and VSM, coupled with careful sample preparation and data analysis. The Curie-Weiss law effectively describes its behavior in the paramagnetic region, and the negative Weiss constant is a hallmark of the underlying antiferromagnetic interactions.

References

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) Hydrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental coordination chemistry of hydrated manganese(II) [Mn(II)] ions. Manganese is an essential trace element involved in numerous biological processes, including enzymatic catalysis and antioxidant defense.[1][2][3] The hydrated Mn(II) ion, typically existing as the hexa-aqua complex [Mn(H₂O)₆]²⁺, is the primary species in aqueous solution and the precursor to its biologically active forms.[4] Understanding its structure, stability, and reactivity is critical for fields ranging from bioinorganic chemistry to the development of therapeutic and diagnostic agents.[3][5]

Core Structure and Bonding of the Mn(II) Aqua Ion

The Mn(II) ion in aqueous solution is best described as the hexa-aqua manganese(II) complex, [Mn(H₂O)₆]²⁺.[4][6]

-

Electronic Configuration: Mn(II) has a d⁵ electronic configuration. In the hexa-aqua complex, it adopts a high-spin state, resulting in a spherically symmetric electron distribution. This lack of ligand field stabilization energy contributes to its kinetic lability and variable coordination geometries.[2]

-

Coordination Geometry: The [Mn(H₂O)₆]²⁺ ion predominantly exhibits a regular octahedral geometry.[4][6][7] The six water molecules act as Lewis bases, donating a pair of electrons from the oxygen atom to form a dative covalent bond with the Mn(II) center.[4][6]

-

Solvation Shells: The six water molecules directly bonded to the Mn(II) ion constitute the first coordination sphere or primary solvation shell.[6] These molecules are, in turn, hydrogen-bonded to water molecules in the second coordination sphere, which then merges into the bulk solvent structure.[6]

Quantitative Data on Mn(II) Hydrates

The structural parameters of Mn(II) hydrates have been determined by various techniques, providing precise measurements of its coordination environment.

Table 1: Structural Parameters of the [Mn(H₂O)₆]²⁺ Ion

| Parameter | Technique | Value | Reference |

|---|---|---|---|

| Coordination Number (q) | EXAFS | 6 | [8] |

| ¹⁷O NMR | 6 | [9][10] | |

| Mn-O Bond Distance | EXAFS | ~2.17 - 2.20 Å | [11] |

| X-ray Diffraction | ~2.18 Å |

| Ionic Radius (6-coordinate) | - | 0.97 Å |[2] |

The thermodynamic stability of the Mn(II) aqua ion is a critical factor in its chemistry. In aqueous solution, it can undergo hydrolysis to form various hydroxo species.

Table 2: Hydrolysis Constants of Mn(II) at 25°C

| Equilibrium Reaction | log K | Reference |

|---|---|---|

| Mn²⁺ + H₂O ⇌ MnOH⁺ + H⁺ | -10.59 | [12] |

| Mn²⁺ + 2H₂O ⇌ Mn(OH)₂ + 2H⁺ | -22.2 | [12] |

| 2Mn²⁺ + H₂O ⇌ Mn₂OH³⁺ + H⁺ | -10.56 |[12] |

The stability of Mn(II) complexes with various ligands is crucial for applications like MRI contrast agents and drug delivery. The stability constant (log K) quantifies this affinity.

Table 3: Stability Constants (log K_MnL) for Selected Mn(II) Complexes

| Ligand | log K_MnL | Reference |

|---|---|---|

| EDTA⁴⁻ | 13.8 - 14.0 | [13][14] |

| DOTA⁴⁻ | 15.2 | [14] |

| 3,6-PC2A | 15.53 | [13] |

| 3,9-PC2A | 17.09 | [13] |

| L¹ (Heptadentate Bispidine) | 21.36 | [15] |

| L² (Octadentate Bispidine) | 20.73 |[15] |

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of Mn(II) hydrate (B1144303) coordination complexes.

X-ray Diffraction (XRD)

-

Principle: XRD provides precise information on atomic positions in a crystalline solid, allowing for the determination of bond lengths, bond angles, and overall molecular geometry.

-

Methodology (Single-Crystal XRD):

-

Crystal Growth: High-quality single crystals of the Mn(II) complex are grown, often by slow evaporation of the solvent from the reaction mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[16][17]

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise positions of each atom in the crystal lattice.[16]

-

-

Application: Used to determine the solid-state structure of complexes like [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n, confirming a six-coordinate, distorted octahedral geometry around the Mn(II) center.

Neutron Diffraction

-

Principle: Similar to XRD, but uses a beam of neutrons instead of X-rays. Neutrons scatter from atomic nuclei, making this technique exceptionally sensitive to the positions of light atoms, particularly hydrogen.[18]

-

Methodology:

-

Sample Preparation: Requires a significant quantity of the crystalline sample, often deuterated to reduce incoherent scattering from hydrogen.[18]

-

Data Collection: The sample is placed in a neutron beam at a specialized facility. The scattered neutrons are detected to generate a diffraction pattern.[19][20]

-

Data Analysis: The data is analyzed using profile refinement methods (e.g., Rietveld refinement) to determine the crystal structure, including the precise locations and orientations of coordinated water molecules.[20]

-

-

Application: Crucial for accurately determining the positions of hydrogen atoms in the coordinated water molecules and understanding the hydrogen-bonding network within the crystal structure.[18][20]

X-ray Absorption Spectroscopy (XAS)

-

Principle: A technique that probes the local geometric and/or electronic structure around a specific absorbing atom. It is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[8][21]

-

Methodology:

-

Sample Preparation: Samples can be in solid or solution form. For solution studies, the concentration of the Mn(II) species is a key parameter.[8]

-

Data Collection: The sample is irradiated with X-rays of tunable energy from a synchrotron source. The absorption of X-rays by the manganese atoms is measured as a function of energy across the Mn K-edge.[8][11]

-

Data Analysis:

-

XANES: The edge position and pre-edge features provide information about the oxidation state and coordination geometry of the Mn(II) ion.[8][22]

-

EXAFS: Oscillations past the absorption edge are analyzed to determine the type, number, and distance of neighboring atoms in the first few coordination shells.[8][11]

-

-

-

Application: EXAFS studies on aqueous MnBr₂ solutions have shown that at low concentrations, Mn(II) is fully hydrated with six water molecules, while at high concentrations, bromide ions can enter the first coordination sphere.[8]

¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: A direct method to determine the number of inner-sphere water molecules (hydration number, q) and their exchange rate.[9][10] The method relies on measuring the effect of the paramagnetic Mn(II) ion on the transverse relaxation rate (R₂) of ¹⁷O-enriched water.

-

Methodology:

-

Sample Preparation: The Mn(II) complex is dissolved in water enriched with the ¹⁷O isotope.

-

Data Collection: The linewidth of the bulk H₂¹⁷O NMR signal is measured as a function of temperature in the presence and absence of the Mn(II) complex.[10]

-

Data Analysis: The transverse ¹⁷O relaxivities (r₂) are calculated from the linewidths. The maximum relaxivity (r₂_max) is directly proportional to the hydration number (q), allowing for an accurate estimation of q with an uncertainty of about ±0.2 water molecules.[9][10]

-

-

Application: This technique has been used to determine that Mn(II) bound to human serum albumin has two inner-sphere water ligands.[9][10]

Potentiometric Titration

-

Principle: An analytical method used to determine the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon addition of a titrant.

-

Methodology:

-

System Setup: A solution containing the ligand and Mn(II) ions at a known concentration and ionic strength is placed in a thermostatted vessel equipped with a pH electrode.[15]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is fitted using specialized software. The analysis yields the protonation constants of the ligand and the stability constants of the Mn(II) complex.[15]

-

-

Application: Essential for quantifying the thermodynamic stability of new Mn(II) chelates, as demonstrated in the study of rigid pyclen diacetate and bispidine ligands.[13][15]

Role in Biological Systems and Drug Development

While Mn(II) is essential, its coordination chemistry is central to its function and potential toxicity.

-

Enzymatic Roles: Mn(II) is a cofactor for numerous enzymes, such as Mn superoxide (B77818) dismutase (MnSOD) and glutamine synthetase.[1][2] In these enzymes, the Mn(II) ion is coordinated by amino acid residues and often one or more water molecules, which are critical for the catalytic cycle.

-

Drug Development: The design of ligands that form highly stable and kinetically inert complexes with Mn(II) is a major focus for the development of safer MRI contrast agents.[13][15] Understanding the fundamental coordination chemistry of Mn(II) hydrates is the first step in designing chelators that can selectively bind Mn(II) and prevent its dissociation in vivo. Furthermore, Mn(II) complexes themselves are being explored for anticancer and antimicrobial properties, where the coordination environment dictates their mode of action, such as ROS production or DNA interaction.[3]

References

- 1. Manganese matere bonds in biological systems: PDB inspection and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01701C [pubs.rsc.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 4. Metal aquo complex - Wikipedia [en.wikipedia.org]

- 5. Manganese (Mn): Redox properties, coordination chemistry and biological implications | Research, Society and Development [rsdjournal.org]

- 6. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

- 7. elch.chem.msu.ru [elch.chem.msu.ru]

- 8. A XANES and EXAFS Study of Hydration and Ion Pairing in Ambient Aqueous MnBr[subscript 2] Solutions (Journal Article) | OSTI.GOV [osti.gov]

- 9. Direct Measurement of the Mn(II) Hydration State in Metal Complexes and Metalloproteins Through 17O NMR Linewidths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct measurement of the Mn(II) hydration state in metal complexes and metalloproteins through 17O NMR line widths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exceptional Manganese(II) Stability and Manganese(II)/Zinc(II) Selectivity with Rigid Polydentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. impact.ornl.gov [impact.ornl.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Manganese Acetate Tetrahydrate: CAS Number, Safety Data, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and an overview of the biological impact of Manganese (II) Acetate (B1210297) Tetrahydrate. The information is compiled from various safety data sheets and scientific literature, presented in a structured format to assist researchers and professionals in the safe handling and informed use of this compound.

Chemical Identification and Properties

Manganese (II) acetate tetrahydrate is a crystalline solid, appearing as pale pink or light red crystals.[1][2] It is a moderately water-soluble source of manganese that decomposes upon heating to form manganese oxide.[3]

Table 1: Chemical and Physical Properties of Manganese Acetate Tetrahydrate

| Property | Value | Reference |

| CAS Number | 6156-78-1 | [1][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | Mn(CH₃COO)₂·4H₂O | [1][5][7][12] |

| Molecular Weight | 245.09 g/mol | [1][2][7][12][14] |

| Appearance | Pale red/violet crystals, Light red transparent solid | [1][2] |

| Density | 1.59 g/cm³ | [1][14] |

| Melting Point | 80 °C (tetrahydrate) | [14] |

| Solubility | Soluble in water and ethanol | [14] |

| pH | 6-7 (5% aqueous solution) | [15] |

Safety and Hazard Information

Manganese (II) acetate tetrahydrate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Compiled from multiple Safety Data Sheets.[4][5][6][8][16]

First Aid Measures

Table 3: First Aid Procedures for Manganese Acetate Tetrahydrate Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4][16] |

| Skin Contact | Remove contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][16][17] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. In case of eye irritation, consult an ophthalmologist.[4][16][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[4][16][17] |

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with manganese acetate tetrahydrate.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[16][18] Avoid dust formation.[4][16] Do not breathe dust.[5] Wash hands thoroughly after handling.[4][16]

-

Storage: Store in a cool, dry, well-ventilated place.[5][16] Keep container tightly closed.[5][16] Store away from incompatible materials such as strong oxidizing agents.[17] Recommended storage temperature is 15-25°C.[4]

Toxicological Information

The toxicity of manganese acetate tetrahydrate is primarily attributed to the manganese ion. Manganese is an essential trace element, but overexposure can lead to a neurotoxic condition known as manganism, which shares symptoms with Parkinson's disease.[14][19]

Table 4: Acute Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3730 mg/kg |

Source: Columbus Chemical Industries, Inc. Safety Data Sheet.[16]

Experimental Protocols for Acute Oral Toxicity Testing

While a specific, detailed experimental protocol for the acute oral toxicity of manganese acetate tetrahydrate is not publicly available, the determination of the LD50 value would have likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are:

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals (usually female rats) are dosed at fixed levels (5, 50, 300, 2000, or 5000 mg/kg).[7] The initial dose is selected based on a sighting study to be toxic but not lethal.[7] Subsequent dosing depends on the observed toxicity.[7]

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure using three animals of a single sex per step.[8] The presence or absence of mortality at one step determines the next dose level.[8] This method ranks the substance into a toxicity class.[1]

-

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is also a sequential test, typically using one animal at a time.[6] If the animal survives, the next dose is increased; if it dies, the dose is decreased.[6] This method allows for the estimation of the LD50 with a confidence interval.[1]

A general workflow for these studies is depicted below.

Caption: Generalized workflow for an acute oral toxicity study.

Biological Impact and Signaling Pathways

Excess manganese exposure is known to induce neurotoxicity through various mechanisms, including oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis.[14][19] Several key cellular signaling pathways are dysregulated by manganese.

Key Signaling Pathways Affected by Manganese

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Manganese can activate the MAPK/ERK and p38 signaling pathways, which are involved in oxidative stress and inflammation.[4][16]

-

PI3K/Akt Pathway: This pathway, crucial for cell survival and growth, can be activated by manganese and is implicated in manganese-induced apoptosis.[4][16]

-

Apoptosis Pathways: Manganese can trigger apoptosis by activating caspase-3 and modulating the p53 signaling pathway.[4]

-

Inflammatory Pathways: Manganese can induce neuroinflammation by activating the NF-κB signaling pathway and the NLRP3 inflammasome.[16][18]

The interplay of these pathways contributes to the cellular damage observed in manganese toxicity.

Caption: Key signaling pathways implicated in manganese neurotoxicity.

Conclusion

Manganese (II) acetate tetrahydrate is a valuable laboratory chemical with specific hazards that necessitate careful handling and storage. Its primary toxicological concern is the potential for manganese-induced neurotoxicity upon prolonged or repeated exposure. Understanding the underlying cellular mechanisms, including the dysregulation of key signaling pathways, is crucial for developing strategies to mitigate its potential adverse effects and for its safe application in research and drug development. This guide provides a foundational understanding of these aspects to promote a culture of safety and informed scientific practice.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]

- 5. ovid.com [ovid.com]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. The Effects of Manganese Overexposure On Brain Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mara - Reach-Administration [reach-manganese.org]

- 11. hydratechnm.org [hydratechnm.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders [mdpi.com]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

- 18. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxicity mechanisms of manganese in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH and Acidity of Aqueous Manganese(II) Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH and acidic nature of aqueous solutions of manganese(II) sulfate (B86663) (MnSO₄). This information is critical for professionals in research, science, and drug development who require precise control and understanding of solution chemistry, particularly in contexts where pH can influence reaction kinetics, product stability, and biological interactions.

Executive Summary

Aqueous solutions of manganese(II) sulfate are inherently acidic. This acidity arises from the hydrolysis of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which is formed when manganese(II) sulfate is dissolved in water. The hydrolysis reaction releases hydronium ions (H₃O⁺) into the solution, thereby lowering the pH. The extent of this acidity is dependent on the concentration of the manganese(II) sulfate solution. This guide provides quantitative data on the pH of these solutions, detailed experimental protocols for their preparation and pH measurement, and a theoretical explanation of the underlying chemical principles.

Quantitative Data: pH of Aqueous Manganese(II) Sulfate Solutions

The pH of an aqueous manganese(II) sulfate solution is influenced by its concentration. The following table summarizes the reported pH values for various concentrations of manganese(II) sulfate monohydrate (MnSO₄·H₂O) in water at or near room temperature.

| Concentration of MnSO₄·H₂O | pH Range | Temperature (°C) |

| 50 g/L | 3.0 - 3.5 | 20 |

| 5% (w/v) | 3.7 | Not Specified |

| 5% (w/v) | 3.5 - 5.0 | Not Specified |

| 0.1 M | Approximately 4.5 - 5.5 (calculated) | 25 |

| 0.01 M | 6.2 | Not Specified |

The Chemistry of Acidity: Hydrolysis of the Hexaaquamanganese(II) Ion

When manganese(II) sulfate is dissolved in water, the manganese(II) ion (Mn²⁺) is hydrated to form the hexaaquamanganese(II) complex ion, [Mn(H₂O)₆]²⁺. The central Mn²⁺ ion, with its positive charge, polarizes the coordinated water molecules, weakening the O-H bonds. This facilitates the release of a proton (H⁺) from one of the water ligands to a solvent water molecule, forming a hydronium ion (H₃O⁺) and the pentaaquahydroxomanganese(II) complex, [Mn(H₂O)₅(OH)]⁺. This process is known as hydrolysis.[1][2][3]

The equilibrium for the first hydrolysis reaction can be represented as:

[Mn(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Mn(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The acidity constant (Ka) for the hexaaquamanganese(II) ion is approximately 1.0 x 10⁻¹⁰·⁵. This relatively small Ka value indicates that the hexaaquamanganese(II) ion is a weak acid, but its hydrolysis is significant enough to produce acidic solutions.

Experimental Protocols

The following sections detail the methodologies for the preparation of manganese(II) sulfate solutions and the subsequent measurement of their pH.

Preparation of Manganese(II) Sulfate Solutions of a Specific Molarity

This protocol describes the preparation of a 0.1 M aqueous solution of manganese(II) sulfate monohydrate. This procedure can be adapted for other concentrations by adjusting the mass of the solute.

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Wash bottle with deionized or distilled water

-

Beaker

Procedure:

-

Calculate the required mass of MnSO₄·H₂O:

-

The molar mass of MnSO₄·H₂O is approximately 169.02 g/mol .

-

To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is: 0.1 mol/L * 0.1 L * 169.02 g/mol = 1.6902 g.[4]

-

-

Weigh the MnSO₄·H₂O:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Carefully weigh out approximately 1.6902 g of MnSO₄·H₂O using a spatula.

-

-

Dissolve the MnSO₄·H₂O:

-

Place a funnel in the neck of the 100 mL volumetric flask.

-

Carefully transfer the weighed MnSO₄·H₂O into the flask.

-

Use a wash bottle to rinse any remaining solid from the weighing paper/boat and the funnel into the flask.

-

Add deionized water to the flask until it is about half full.

-

Swirl the flask gently to dissolve the solid.

-

-

Dilute to the mark:

-

Once the solid is completely dissolved, add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Measurement of pH of Aqueous Manganese(II) Sulfate Solutions

This protocol outlines the procedure for accurately measuring the pH of the prepared manganese(II) sulfate solutions using a calibrated pH meter.

Materials:

-

Calibrated pH meter with a glass electrode

-

Prepared manganese(II) sulfate solution(s)

-

Beakers

-

Deionized or distilled water

-

Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01)

-

Wash bottle

Procedure:

-

Calibrate the pH meter:

-

Follow the manufacturer's instructions to perform a two- or three-point calibration of the pH meter using standard pH buffers that bracket the expected pH of the sample.

-

-

Prepare the sample:

-

Pour a sufficient amount of the manganese(II) sulfate solution into a clean, dry beaker to ensure the pH electrode bulb and junction are fully immersed.

-

-

Measure the pH:

-

Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in the manganese(II) sulfate solution.

-

Allow the pH reading to stabilize. This may take a minute or two.

-

Record the pH value and the temperature of the solution.

-

-

Cleaning and storage:

-

After the measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

-

Visualizations

Signaling Pathway of Manganese(II) Ion Hydrolysis

The following diagram illustrates the hydrolysis of the hexaaquamanganese(II) ion in an aqueous solution, which leads to the generation of hydronium ions and the resulting acidity of the solution.

Caption: Hydrolysis of the hexaaquamanganese(II) ion.

Experimental Workflow for pH Measurement

The diagram below outlines the logical workflow for the preparation and pH measurement of an aqueous manganese(II) sulfate solution.

References

Unveiling the Hydration States: A Technical Guide to the Structural Differences Between Manganese Sulfate Monohydrate and Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural distinctions between manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) and manganese sulfate tetrahydrate (MnSO₄·4H₂O). A thorough understanding of these differences is critical for applications in pharmaceutical development, materials science, and chemical synthesis, where the hydration state can significantly influence solubility, stability, and bioavailability. This document details the crystallographic, thermal, and spectroscopic differences, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular structures.

Core Structural and Physical Properties

Manganese (II) sulfate can exist in several hydrated forms, with the monohydrate and tetrahydrate being the most common. Both are pale pink crystalline solids. The primary distinction lies in the number of water molecules integrated into the crystal lattice, which directly impacts their crystal structure and physical properties.

| Property | Manganese Sulfate Monohydrate (MnSO₄·H₂O) | Manganese Sulfate Tetrahydrate (MnSO₄·4H₂O) |

| Molar Mass | 169.02 g/mol | 223.07 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Density | 2.95 g/cm³ | 2.107 g/cm³ |

Crystallographic Analysis: A Tale of Two Lattices

The arrangement of atoms in the crystal lattice fundamentally defines the properties of each hydrate (B1144303). X-ray crystallography reveals distinct coordination environments for the manganese ion and different hydrogen bonding networks.

Manganese Sulfate Monohydrate (Szmikite)